4-(difluoromethylsulfanyl)-1H-pyrazole
Description
Significance of Nitrogen-Containing Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are fundamental building blocks in chemistry and biology, forming the core of a vast number of natural products, including alkaloids, vitamins, and nucleic acids. unifiedpatents.comgoogle.comnus.edu.sg Their structural diversity and ability to participate in various chemical interactions, such as hydrogen bonding, make them indispensable in multiple scientific fields. google.com
In the pharmaceutical industry, it is estimated that approximately 59-60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle in their structure. nus.edu.sggoogleapis.com This prevalence is due to their ability to bind to a wide range of biological targets with high specificity and affinity. Similarly, in agrochemicals, over 70% of modern crop protection agents, including fungicides, herbicides, and insecticides, are based on heterocyclic structures, with nitrogen-containing rings being particularly prominent. googleapis.com Beyond life sciences, these compounds are integral to the development of polymers, dyes, corrosion inhibitors, and catalysts. googleapis.comgoogleapis.com
Role of Fluorine and Fluoroalkyl Groups in Modern Chemical Research
The introduction of fluorine and fluoroalkyl groups into organic molecules is a powerful strategy in modern chemical research, particularly in drug discovery and materials science. evitachem.com Fluorine, being the most electronegative element, imparts unique properties to a molecule. evitachem.com The substitution of hydrogen with fluorine can significantly alter a compound's physicochemical properties, such as its metabolic stability, membrane permeability, acidity or basicity (pKa), and binding affinity to biological targets. evitachem.com
One of the key advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong, and replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. Fluoroalkyl groups, such as the difluoromethyl (CHF2) group, are of particular interest. The CHF2 group can act as a lipophilic hydrogen bond donor, a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, which can lead to improved interactions with target proteins. The incorporation of fluorine is a well-established tactic in medicinal chemistry, with fluorinated compounds representing about 20% of all commercialized pharmaceuticals.
Contextualization of 4-(Difluoromethylsulfanyl)-1H-pyrazole within Difluoromethylated Heteroaromatics
This compound belongs to the class of difluoromethylated heteroaromatics. This class of compounds has gained significant attention due to the beneficial properties conferred by the difluoromethyl group. The introduction of a difluoromethyl (-CF2H) or a difluoromethylsulfanyl (-SCF2H) group onto a heteroaromatic ring, such as pyrazole (B372694), can profoundly influence the molecule's biological activity.
Research into difluoromethylation of heterocycles has become a vibrant area, driven by the presence of this motif in successful agrochemical and pharmaceutical products. For instance, several modern fungicides are based on a difluoromethyl-substituted pyrazole core. The -SCF2H group, in particular, combines the electronic effects of the difluoromethyl group with the properties of a sulfur linkage, offering a unique combination of lipophilicity and potential metabolic pathways compared to a direct C-CF2H bond. The study of compounds like this compound is part of a broader effort to explore how these specific fluorinated substituents can be used to fine-tune the properties of bioactive heterocyclic scaffolds.
Overview of Research Trajectories in Pyrazole Chemistry
Pyrazole chemistry is a dynamic and continuously evolving field. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that is a cornerstone in many approved drugs, including celecoxib (B62257) (an anti-inflammatory drug) and sildenafil (B151) (used to treat erectile dysfunction). Research in this area follows several key trajectories.
A primary focus is the development of novel and efficient synthetic methods. This includes traditional cyclocondensation reactions as well as modern techniques like transition-metal-catalyzed C-H functionalization, which allows for the direct modification of the pyrazole ring without pre-functionalization, offering a more atom-economical approach.
Another major research avenue is the exploration of the vast biological activities of pyrazole derivatives. Scientists are continuously synthesizing and screening new pyrazole-containing compounds for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Structure-activity relationship (SAR) studies are crucial in this context, helping to guide the design of more potent and selective molecules. The fusion of the pyrazole ring with other heterocyclic systems to create novel scaffolds with unique properties is also a significant and productive area of investigation.
In-depth Focus: this compound
While the broader field of fluorinated pyrazoles is well-documented, publicly available, peer-reviewed research focusing specifically on this compound is limited. The information that is accessible largely comes from chemical suppliers and databases, which provide a foundational understanding of the compound's structure and potential utility.
Chemical Structure and Properties
Based on its name and classification, this compound is a pyrazole ring substituted at the 4-position with a difluoromethylsulfanyl (-SCF₂H) group.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₄H₄F₂N₂S |
| Class | Heterocyclic Compound, Pyrazole Derivative |
Synthesis and Reactivity
Detailed, peer-reviewed synthetic procedures for this compound are not extensively published. However, general synthetic strategies for such compounds can be inferred from established pyrazole chemistry. Potential synthetic routes include:
Nucleophilic Substitution: This approach would likely involve a pre-functionalized pyrazole, such as 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole, reacting with a source of the difluoromethylsulfanyl anion.
Condensation Reactions: A common method for forming the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648). To synthesize the target compound, a precursor already containing the difluoromethylsulfanyl group would be required.
The reactivity of this compound is influenced by the pyrazole ring's aromaticity and the electronic properties of the -SCF₂H substituent. The pyrazole ring can undergo electrophilic aromatic substitution, typically at the electron-rich positions.
Potential Applications in Research
Based on its structural features, this compound has been identified as a compound of interest in both medicinal and agrochemical research.
Pharmaceutical Development: Its structural similarity to known bioactive compounds suggests it may be investigated for antimicrobial or anti-inflammatory properties. The mechanism of action could involve enzyme inhibition or receptor modulation.
Agrochemicals: The presence of a fluorinated pyrazole core, a common feature in modern fungicides, suggests its potential exploration as a pesticide or herbicide.
However, without published, detailed biological data, these applications remain speculative and represent areas for future investigation.
Structure
3D Structure
Properties
Molecular Formula |
C4H4F2N2S |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
4-(difluoromethylsulfanyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2S/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI Key |
LOEDWUPFMVULIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)SC(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its reactivity is governed by the electron distribution within the ring, which is influenced by the presence of the two nitrogen atoms. One nitrogen atom is considered "pyrrole-like" and contributes two electrons to the aromatic π-system, while the other is "pyridine-like," contributing one electron and possessing a lone pair in an sp2 orbital in the plane of the ring. imperial.ac.uk This electronic arrangement makes the pyrazole ring π-excessive, yet less so than pyrrole, rendering it reactive towards certain reagents while maintaining aromatic stability. imperial.ac.uk
In contrast to electrophilic substitution, nucleophilic attacks on the pyrazole ring target the electron-deficient C-3 and C-5 positions. evitachem.comnih.gov The proximity of these carbon atoms to the electronegative nitrogen atoms makes them susceptible to attack by nucleophiles, particularly in pyrazole derivatives bearing strong electron-withdrawing groups. In the presence of a strong base, deprotonation can also occur at the C-3 position, which may lead to ring-opening reactions under certain conditions. pharmaguideline.com
Radical reactions provide alternative pathways for the functionalization of pyrazoles, often overcoming the limitations of traditional ionic reactions. For instance, the introduction of the difluoromethylsulfanyl group onto a pyrazole ring can be achieved via radical-mediated pathways. evitachem.com These methods enable the direct formation of the C(sp²)–S bond. evitachem.com
Mechanistic investigations show that these transformations can be initiated under photoredox or thermal conditions using specific radical precursors. evitachem.com Key reagents capable of generating the necessary radicals include S-(difluoromethyl)sulfonyl hypervalent iodides and S-difluoromethyl phenylsulfonothioate, which undergo homolytic cleavage. evitachem.com A common mechanism involves visible-light photocatalysis, where a catalyst like Ir(ppy)₃ generates difluoromethyl radicals (•CF₂H) from a precursor via a single-electron transfer (SET). These radicals then add to a pyrazole-4-thiol, forming a thiyl radical intermediate that subsequently couples to yield the final 4-(difluoromethylsulfanyl) product. evitachem.com Regioselectivity in these radical additions is typically controlled by the electron-rich C-4 position, which effectively stabilizes the radical intermediates. evitachem.com
Influence of the Difluoromethylsulfanyl Group on Reactivity
The presence of the difluoromethylsulfanyl (-SCF₂H) group at the C-4 position significantly modulates the chemical reactivity of the pyrazole ring through a combination of electronic and steric effects.
The difluoromethylsulfanyl group exerts a strong influence on the electronic nature of the pyrazole ring. It exhibits dual electronic effects: it is strongly electron-withdrawing through the inductive effect (σI) but acts as a weak resonance donor (σR). evitachem.com The dominance of the inductive withdrawal polarizes the C-4 position. evitachem.com This electronic pull decelerates the rate of electrophilic substitution at the pyrazole ring, as the ring is deactivated towards electrophilic attack. Conversely, it can accelerate the rate of reactions that are favored by reduced electron density, such as certain palladium-catalyzed couplings, by stabilizing anionic transition states. evitachem.com
Kinetic studies have quantified this effect; for example, the presence of the -SCF₂H group reduces the rate of Vilsmeier formylation at the C-4 position by a factor of three compared to a methylsulfanyl (-SCH₃) group, highlighting its significant electron-withdrawing nature. evitachem.com
Data sourced from EvitaChem. evitachem.com
Steric effects can play a crucial role in the reactivity of substituted pyrazoles. While the difluoromethylsulfanyl group is not exceptionally bulky, its spatial presence can influence the approach of reagents to adjacent positions on the pyrazole ring. In general, for 3,5-disubstituted pyrazoles, bulky groups can hinder the approach of an electrophile to the C-4 position, leading to reduced reaction yields. evitachem.com Although specific quantitative data on the steric parameter of the -SCF₂H group is not detailed, its size is larger than a hydrogen atom and can impart a degree of steric hindrance that may affect the regioselectivity and rate of certain reactions, particularly those involving bulky reagents or transition states.
Specific Transformations of 4-(Difluoromethylsulfanyl)-1H-pyrazole
The unique structural features of this compound allow for a range of chemical transformations, enabling the synthesis of diverse derivatives. These reactions can be broadly categorized into modifications of the sulfur-containing substituent, derivatization of the pyrazole nitrogens, and reactions at the carbon atoms of the heterocyclic ring.
The sulfur atom in the difluoromethylsulfanyl group of this compound is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are significant as the oxidation state of the sulfur atom can modulate the electronic properties and biological activity of the molecule. The oxidation proceeds in a stepwise manner, first to the sulfoxide and then to the sulfone, and can often be controlled by the choice of oxidant and reaction conditions. rsc.org
Common oxidizing agents employed for the conversion of sulfides to sulfoxides and sulfones are effective in this context. organic-chemistry.org For a selective oxidation to the sulfoxide, milder reagents or stoichiometric control are typically required. For the complete oxidation to the sulfone, stronger oxidants or an excess of the reagent is generally used.
Table 1: Common Oxidation Reactions and Reagents
| Transformation | Product | Typical Reagents |
| Sulfide (B99878) to Sulfoxide | 4-(Difluoromethylsulfinyl)-1H-pyrazole | m-Chloroperbenzoic acid (mCPBA) (1 equiv.), Sodium periodate (B1199274) (NaIO₄), Hydrogen peroxide (H₂O₂) in specific solvents. |
| Sulfide to Sulfone | 4-(Difluoromethylsulfonyl)-1H-pyrazole | Excess m-Chloroperbenzoic acid (mCPBA) (>2 equiv.), Potassium permanganate (B83412) (KMnO₄), Oxone®, N-Fluorobenzenesulfonimide (NFSI). rsc.org |
| Sulfoxide to Sulfone | 4-(Difluoromethylsulfonyl)-1H-pyrazole | m-Chloroperbenzoic acid (mCPBA), Potassium permanganate (KMnO₄), Oxone®. |
The electron-withdrawing nature of the adjacent difluoromethyl group and the pyrazole ring can influence the reactivity of the sulfur atom, potentially requiring more forcing conditions compared to the oxidation of simple alkyl or aryl sulfides.
The 1H-pyrazole ring of this compound possesses a reactive N-H bond that can be readily functionalized through reactions like N-alkylation and N-arylation. semanticscholar.orglookchem.com These reactions lead to the formation of two possible regioisomers, substituting at the N1 or N2 position. The regiochemical outcome is a critical aspect of pyrazole chemistry and is influenced by factors such as the nature of the substituent at C3 and C5 (unsubstituted in this case), the electrophile used, and the reaction conditions (base, solvent, temperature). researchgate.net
N-alkylation: This is typically achieved by treating the pyrazole with an alkylating agent (e.g., alkyl halide, sulfate) in the presence of a base. researchgate.net The base deprotonates the pyrazole N-H, generating a pyrazolate anion which then acts as a nucleophile. The choice of base and solvent can significantly impact the ratio of N1 to N2 alkylated products.
N-arylation: The introduction of an aryl group at the nitrogen atom generally requires more specialized conditions, often involving transition metal catalysis. lookchem.com Cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, are common strategies.
Table 2: Representative Conditions for N-Derivatization of Pyrazoles
| Reaction | Reagent/Catalyst System | Product Type |
| N-alkylation | Alkyl halide (R-X) + Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO). researchgate.net | N-alkylpyrazoles |
| N-alkylation | Trichloroacetimidate electrophiles + Brønsted acid catalyst. semanticscholar.org | N-alkylpyrazoles |
| N-arylation | Aryl halide (Ar-X) + Transition metal catalyst (e.g., Cu, Pd, Fe complexes) + Base. lookchem.com | N-arylpyrazoles |
For this compound, the electronic effect of the C4-substituent is symmetrical with respect to the two nitrogen atoms, meaning that regioselectivity will be primarily governed by steric factors of the incoming electrophile and the precise reaction conditions.
Conversely, the electron deficiency at the C3 and C5 positions could render them susceptible to nucleophilic attack, particularly if a suitable leaving group is present or through metallation-based strategies. A common approach to functionalize these positions involves initial deprotonation with a strong base (e.g., organolithium reagents) followed by quenching with an electrophile. The regioselectivity of such deprotonation can be influenced by the N1-substituent, if present.
Some potential transformations at the C3 and C5 positions include:
Lithiation-Electrophilic Quench: Deprotonation with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can generate a lithiated pyrazole species, which can then react with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides).
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C3 and/or C5 positions can be achieved using specific halogenating agents, providing handles for further cross-coupling reactions.
Formylation: Reactions like the Vilsmeier-Haack reaction can introduce a formyl group, a versatile synthon for further derivatization.
Mechanistic Studies of Key Reactions
Understanding the reaction mechanisms is crucial for controlling the outcomes of the transformations of this compound.
Oxidation of the Sulfanyl (B85325) Group: The oxidation of the sulfide to sulfoxide and then to sulfone is believed to proceed via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid). organic-chemistry.org The first oxidation to sulfoxide is generally faster than the second oxidation to the sulfone, which allows for the isolation of the sulfoxide under controlled conditions. The electron-withdrawing difluoromethyl group likely decreases the nucleophilicity of the sulfur atom, potentially slowing the reaction rate compared to alkyl sulfides.
N-Alkylation: Under basic conditions, the mechanism involves the formation of a pyrazolate anion. This anion is an ambident nucleophile with electron density on both nitrogen atoms. The subsequent Sₙ2 reaction with an alkyl halide can occur at either nitrogen. The N1/N2 product ratio is determined by a complex interplay of steric effects, the nature of the counter-ion, solvent effects, and temperature, which influence the kinetic versus thermodynamic control of the reaction. researchgate.net
Electrophilic Substitution at Carbon (Hypothetical): For electrophilic substitution at C3 or C5, the mechanism would follow the typical steps of electrophilic aromatic substitution: formation of a sigma complex (Wheland intermediate) followed by deprotonation to restore aromaticity. The -SCF2H group at C4 would act as a deactivating group and a meta-director with respect to its own position, directing incoming electrophiles to C3 and C5 (which are equivalent if N1 is unsubstituted). The high activation energy barrier for this reaction on an already electron-poor ring is a significant challenge.
Metal-Mediated Reactions: In transition-metal-catalyzed N-arylation, the mechanism typically involves a catalytic cycle consisting of oxidative addition of the aryl halide to the metal center, coordination of the pyrazolate anion, and reductive elimination to form the C-N bond and regenerate the catalyst. lookchem.com For lithiation at C3/C5, the mechanism involves acid-base chemistry where a strong organolithium base abstracts a proton from the most acidic C-H bond of the ring.
Structural Elucidation and Spectroscopic Analysis
Methodologies for Compound Characterization
Spectroscopic methods are fundamental in determining the structure of novel compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and electronic properties can be obtained.
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For 4-(difluoromethylsulfanyl)-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the carbon-hydrogen framework and the unique fluorine environment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole (B372694) ring protons, the N-H proton, and the proton of the difluoromethylsulfanyl group. The pyrazole ring protons at positions 3 and 5 would likely appear as singlets or narrow doublets in the aromatic region (typically δ 7.5-8.0 ppm). The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration (often δ 10-13 ppm). The most characteristic signal would be for the proton of the -SCF₂H group, which is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF).
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The pyrazole ring carbons are expected to resonate in the aromatic region (δ 100-140 ppm). The carbon of the difluoromethylsulfanyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, resulting from the coupling with the single proton of the difluoromethyl group (²JFH). The chemical shift of this signal would be indicative of the electronic environment created by the sulfur atom and the pyrazole ring. The typical chemical shift for a CHF₂ group attached to sulfur is in the range of δ -80 to -100 ppm relative to CFCl₃.
Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| ¹H | |||
| H3, H5 | 7.5 - 8.0 | s | - |
| NH | 10.0 - 13.0 | br s | - |
| SCF₂H | 6.5 - 7.5 | t | ²JHF ≈ 50-60 Hz |
| ¹³C | |||
| C3, C5 | 130 - 140 | d | ¹JCH |
| C4 | 100 - 110 | s | - |
| SC F₂H | 115 - 125 | t | ¹JCF ≈ 240-250 Hz |
| ¹⁹F | |||
| SCF₂ H | -80 to -100 | d | ²JFH ≈ 50-60 Hz |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'br s' denotes broad singlet.
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.
IR Spectroscopy: The infrared spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be characteristic of the N-H stretching vibration, indicative of hydrogen bonding in the condensed phase. C-H stretching vibrations of the pyrazole ring are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group are typically strong and would be found in the 1000-1200 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyrazole ring and the C-S bond are expected to be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | 3100 - 3300 (broad) | Weak |
| C-H (ring) | Stretching | 3000 - 3100 | Strong |
| C=N, C=C (ring) | Stretching | 1400 - 1600 | Strong |
| C-F | Stretching | 1000 - 1200 (strong) | Moderate |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit strong absorption in the UV region due to π→π* transitions of the aromatic system. For this compound, the absorption maximum (λmax) is expected to be in the range of 210-250 nm. The nature of the substituent at the 4-position can influence the exact position and intensity of this absorption band.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₄H₄F₂N₂S), the expected exact mass is approximately 150.006 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for pyrazoles involve the cleavage of the ring. The difluoromethylsulfanyl group may also undergo fragmentation, leading to the loss of CHF₂ or SCF₂H radicals.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
|---|---|---|
| [C₄H₄F₂N₂S]⁺ | ~150 | Molecular Ion (M⁺) |
| [M - F]⁺ | ~131 | Loss of a fluorine radical |
| [M - CHF₂]⁺ | ~99 | Loss of difluoromethyl radical |
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.
While a crystal structure for this compound is not publicly documented, the analysis of related pyrazole structures allows for a reliable prediction of its solid-state characteristics. The pyrazole ring is expected to be planar. The geometry around the sulfur atom would be tetrahedral-like, considering the lone pairs.
The solid-state packing of pyrazole derivatives is often dominated by strong intermolecular interactions, particularly hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). This feature typically leads to the formation of supramolecular assemblies.
Hydrogen Bonding: It is highly probable that this compound molecules will form strong N-H···N hydrogen bonds in the crystal lattice. These interactions can lead to the formation of various motifs, such as dimers, trimers, or one-dimensional chains (catemers), which are common for 4-substituted pyrazoles.
Supramolecular Assembly and Packing Motifs
While a specific crystal structure for this compound is not publicly available, the supramolecular assembly and packing motifs can be inferred from extensive studies on analogous 4-substituted-1H-pyrazoles, particularly 4-halo-1H-pyrazoles. The dominant intermolecular interaction governing the packing of these pyrazole derivatives is the N-H···N hydrogen bond, which leads to the formation of distinct supramolecular motifs.
Research on 4-halo-1H-pyrazoles has revealed two primary packing arrangements: trimeric units and catemeric (chain-like) structures. For instance, 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric motifs in the solid state. evitachem.commdpi.com In contrast, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole adopt catemeric structures, forming one-dimensional chains through intermolecular hydrogen bonding. evitachem.commdpi.comrsc.org The parent 1H-pyrazole also forms a catemeric motif, albeit with a different helical arrangement. mdpi.com
The choice between a trimeric and a catemeric assembly in 4-substituted pyrazoles appears to be influenced by the nature of the substituent at the 4-position. It has been suggested that the dipole moment of the molecule may play a role, with larger dipole moments favoring the formation of catemers. Given the presence of the electronegative difluoromethylsulfanyl group, it is plausible that this compound would also exhibit a significant dipole moment, potentially favoring a catemeric packing motif similar to that observed for 4-fluoro- and 4-iodo-1H-pyrazole.
| Motif | Description | Examples | Driving Interaction |
|---|---|---|---|
| Trimeric | Three pyrazole molecules form a cyclic assembly. | 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole | N-H···N hydrogen bonds |
| Catemeric (Chain) | Pyrazole molecules form extended one-dimensional chains. | 1H-pyrazole, 4-fluoro-1H-pyrazole, 4-iodo-1H-pyrazole | N-H···N hydrogen bonds |
Tautomeric Forms in the Solid State
Unsubstituted and 3,5-disubstituted 1H-pyrazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. This phenomenon, known as annular tautomerism, can be influenced by the nature of substituents and the surrounding environment, including the solid state. mdpi.comencyclopedia.pub
For this compound, the two possible tautomers are chemically equivalent due to the symmetry of the substitution pattern. However, in the solid state, the specific location of the hydrogen atom on one of the nitrogen atoms can be determined by crystallographic studies. In some instances, co-crystals containing both tautomeric forms of a pyrazole derivative have been observed. researchgate.net
The position of the proton in the solid state is often stabilized by the network of intermolecular interactions, particularly the N-H···N hydrogen bonds that define the supramolecular assembly. Solid-state NMR spectroscopy is a powerful technique for investigating tautomerism in crystalline solids, as it can distinguish between different tautomeric forms based on the chemical shifts of the nitrogen and hydrogen atoms. nih.govnih.gov While specific solid-state NMR data for this compound is not available, studies on other pyrazole derivatives have successfully used this method to identify the predominant tautomer in the solid state. nih.gov
| Tautomer | Description | Expected Solid-State Stabilization |
|---|---|---|
| Form A | Proton on N1 | Stabilized by N1-H···N2' hydrogen bonding in the crystal lattice. |
| Form B | Proton on N2 | Stabilized by N2-H···N1' hydrogen bonding in the crystal lattice. |
Conformational Analysis and Stereochemistry
The conformational analysis of this compound focuses on the rotational freedom around the C4-S bond, which determines the spatial orientation of the difluoromethylsulfanyl group relative to the pyrazole ring. The stereochemistry of this compound is achiral as it does not possess any stereocenters.
Furthermore, electronic interactions, such as hyperconjugation between the C-F bonds and the pyrazole π-system, could influence the conformational landscape. Theoretical calculations, such as Density Functional Theory (DFT), would be a valuable tool to map the potential energy surface for rotation around the C4-S bond and to identify the most stable conformers. Such studies have been employed for the conformational analysis of other substituted heterocyclic systems. mdpi.com
Without specific experimental data, any discussion on the preferred conformation remains speculative. Future research employing techniques like X-ray crystallography or computational modeling would be necessary to elucidate the precise conformational behavior of this compound.
| Parameter | Description | Method of Determination |
|---|---|---|
| C3-C4-S-C(F2H) Dihedral Angle | Defines the rotation of the difluoromethylsulfanyl group relative to the pyrazole ring. | X-ray Crystallography, Computational Modeling (e.g., DFT) |
| Rotational Energy Barrier | The energy required to rotate around the C4-S bond. | Computational Modeling, Dynamic NMR Spectroscopy |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations are fundamental to understanding the behavior of 4-(difluoromethylsulfanyl)-1H-pyrazole at a molecular level. Methodologies such as DFT, particularly with hybrid functionals like B3LYP, are frequently employed for pyrazole (B372694) derivatives to balance computational cost and accuracy. tandfonline.comnih.govresearchgate.net
The first step in computational analysis is typically geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For pyrazole derivatives, DFT methods, such as B3LYP with a 6-311+G(2d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. tandfonline.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov
For this compound, these calculations would define the planarity of the pyrazole ring and the orientation of the difluoromethylsulfanyl substituent. The predicted structural parameters are crucial for understanding its interactions with biological targets.
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table illustrates the types of parameters obtained from geometry optimization. Specific values for this compound require a dedicated computational study.
| Parameter | Description | Predicted Value Range |
|---|---|---|
| Bond Lengths (Å) | ||
| N1-N2 | Length of the nitrogen-nitrogen bond in the pyrazole ring | 1.34 - 1.38 |
| C3-N2 | Length of the carbon-nitrogen bond | 1.32 - 1.36 |
| C4-C3 | Length of the carbon-carbon bond | 1.38 - 1.42 |
| C5-C4 | Length of the carbon-carbon bond | 1.37 - 1.41 |
| N1-C5 | Length of the nitrogen-carbon bond | 1.33 - 1.37 |
| C4-S | Length of the pyrazole-sulfur bond | 1.75 - 1.80 |
| S-C(F2H) | Length of the sulfur-difluoromethyl carbon bond | 1.80 - 1.85 |
| **Bond Angles (°) ** | ||
| N1-N2-C3 | Angle within the pyrazole ring | 104 - 108 |
| C5-N1-N2 | Angle within the pyrazole ring | 110 - 114 |
| C4-S-C(F2H) | Angle at the sulfur atom | 98 - 102 |
Electronic structure analysis provides insight into the reactivity and kinetic stability of a molecule. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.net
Computational analyses using DFT have shown that the electron-withdrawing difluoromethylsulfanyl (–SCF₂H) group significantly influences the electronic properties of the pyrazole ring. Specifically, the –SCF₂H group at the C4 position lowers the LUMO energy by 1.2 eV compared to an unsubstituted pyrazole (where C4 has a hydrogen atom). evitachem.com This reduction in LUMO energy makes the C4 position more susceptible to nucleophilic attack. evitachem.com The energy gap between the HOMO and LUMO is also a critical parameter for assessing molecular stability.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Property | Description | Finding for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | Localized primarily on the pyrazole ring system. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | Lowered by 1.2 eV at the C-4 position due to the –SCF₂H group. evitachem.com |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |
Charge distribution analysis, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.comresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms and the fluorine atoms, indicating regions favorable for electrophilic attack, and positive potential around the N-H proton.
Theoretical vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov DFT methods, like B3LYP, are commonly used for this purpose. tandfonline.comnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. nih.gov
For this compound, theoretical spectra would confirm the presence of key functional groups.
Table 3: Predicted Vibrational Modes for this compound (Illustrative) This table illustrates the types of vibrational modes that would be identified and assigned through DFT calculations.
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3200 - 3400 | N-H stretching of the pyrazole ring |
| 3000 - 3100 | C-H stretching of the pyrazole ring and the CHF₂ group |
| 1400 - 1600 | C=C and C=N stretching within the pyrazole ring |
| 1000 - 1200 | C-F stretching of the difluoromethyl group |
| 650 - 750 | C-S stretching |
Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. scispace.com The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and provide valuable support for the interpretation of experimental NMR spectra and structural confirmation. nih.govscispace.com Such calculations for this compound would help assign the specific proton and carbon signals, especially for the atoms within the pyrazole ring and the unique difluoromethylsulfanyl group.
Reactivity Prediction and Reaction Mechanism Elucidation
Computational chemistry is instrumental in predicting the reactivity of a molecule and elucidating complex reaction mechanisms. For this compound, this includes understanding its regioselectivity in reactions like electrophilic substitution or radical additions. DFT studies have indicated that the –SCF₂H group directs regioselectivity in Minisci-type radical reactions through polar effects, favoring the addition at the C4 position over the C5 position by a ratio of 5:1. evitachem.com
To understand the kinetics of a chemical reaction, computational chemists locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are used to determine the geometry and energy of the TS. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. nih.gov
For reactions involving pyrazoles, such as Diels-Alder cycloadditions, DFT studies can predict activation energies (the energy difference between reactants and the transition state) and reaction energies. nih.govraineslab.com For this compound, characterizing transition states for its various reactions would provide quantitative insights into reaction rates and the feasibility of different pathways, such as its palladium-catalyzed C–S coupling, where the –SCF₂H group is known to stabilize anionic transition states. evitachem.com
Table 4: Parameters from Transition State Calculations (Illustrative) This table shows the data that would be obtained from a computational study of a reaction involving this compound.
| Parameter | Description |
|---|---|
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. A lower value indicates a faster reaction. |
| Transition State Geometry | The specific arrangement of atoms at the peak of the energy profile, showing partially formed and broken bonds. |
| Imaginary Frequency | The single negative frequency in a vibrational analysis that confirms a structure as a first-order saddle point (a true transition state). |
| Reaction Energy (ΔErxn) | The net energy change between products and reactants, indicating if a reaction is exothermic (negative value) or endothermic (positive value). |
Potential Energy Surface Mapping
Computational studies on the potential energy surface (PES) of pyrazole derivatives, including this compound, provide crucial insights into their conformational preferences, stability, and reactivity. The PES of pyrazoles is particularly influenced by tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen atoms of the ring. This tautomeric equilibrium is a key aspect of the PES for 1H-pyrazoles.
Theoretical calculations, often employing Density Functional Theory (DFT), can map the energy landscape of these tautomers and any rotational isomers arising from the substituent at the 4-position. For this compound, the PES would detail the energy barriers for the interconversion between its tautomeric forms. The stability of each tautomer is influenced by the electronic effects of the difluoromethylsulfanyl group. DFT calculations on various substituted pyrazoles have shown that electron-donating or withdrawing groups can significantly alter the relative energies of the tautomers. In the case of the -SCF₂H group, its electronic nature would dictate which nitrogen atom is more likely to be protonated.
Furthermore, the rotation around the C4-S bond introduces additional dimensions to the PES, revealing the most stable conformations of the difluoromethylsulfanyl group relative to the pyrazole ring. The mapping of the PES helps in understanding the dynamic behavior of the molecule in different environments and its preferred geometries for intermolecular interactions. Studies on related pyrazole systems indicate that the energy barriers for tautomerization can be influenced by solvent effects, which can be modeled computationally.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)
Global and local reactivity descriptors derived from DFT are instrumental in predicting the chemical behavior of this compound.
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of the sulfur atom and fluorine atoms influences the energies of these frontier orbitals.
Hardness (η) and Softness (S): These parameters quantify the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity (χ): This describes the ability of the molecule to attract electrons.
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.
Computational analyses have indicated that the -SCF₂H group at the C4 position of the pyrazole ring lowers the energy of the LUMO. This suggests a smaller HOMO-LUMO gap compared to unsubstituted pyrazole, implying increased reactivity, particularly towards nucleophiles.
Local Reactivity Descriptors pinpoint the most reactive sites within the molecule.
Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. wikipedia.org They are used to predict the sites for nucleophilic, electrophilic, and radical attack. wikipedia.org For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function is f+(r), which highlights regions where an added electron is most likely to reside, often corresponding to the LUMO distribution. For a nucleophilic attack (reaction with an electrophile), f-(r) is used, indicating regions from which an electron is most easily removed, related to the HOMO distribution. For this compound, the C4 position, influenced by the electron-withdrawing nature of the difluoromethylsulfanyl group, is expected to be a primary site for nucleophilic attack. The nitrogen atoms of the pyrazole ring are generally susceptible to electrophilic attack.
Electrostatic Potential Maps (ESP) : ESP maps provide a visual representation of the charge distribution on the molecular surface. youtube.com Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com In this compound, the ESP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons. researchgate.net Conversely, the hydrogen atom of the N-H bond and the region around the C4 carbon, influenced by the electronegative fluorine and sulfur atoms, would exhibit positive potential. researchgate.net
| Descriptor | Predicted Characteristic for this compound |
| HOMO-LUMO Gap | Reduced compared to unsubstituted pyrazole, indicating higher reactivity. |
| Fukui Function (f+(r)) | Highest values likely at C4 and the sulfur atom, predicting sites for nucleophilic attack. |
| Fukui Function (f-(r)) | Highest values likely on the nitrogen atoms and potentially the pyrazole ring carbons, indicating sites for electrophilic attack. |
| Electrostatic Potential | Negative potential around the nitrogen atoms; positive potential around the N-H proton and the C4-S-CHF₂ region. |
Intermolecular Interactions and Non-Covalent Interactions
Hydrogen Bonding Characteristics of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a unique functional group capable of participating in hydrogen bonding as a donor. The C-H bond in the CHF₂ group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, rendering the hydrogen atom sufficiently acidic to form hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms.
Studies on compounds containing the CHF₂ group have shown that it can act as a "lipophilic hydrogen bond donor". This is a significant characteristic in medicinal chemistry, as it allows for the introduction of a hydrogen bond donor group that can also enhance lipophilicity. The strength of the C-H···A (where A is a hydrogen bond acceptor) interaction involving a difluoromethyl group is comparable to that of conventional hydrogen bonds like N-H···A or O-H···A, although generally weaker.
In the context of this compound, the CHF₂ group can engage in intermolecular hydrogen bonding with acceptor groups on other molecules. This can influence its crystal packing and its interactions with biological macromolecules. DFT studies on model systems containing the CHF₂ group have been used to calculate the geometries and energies of these hydrogen bonds, confirming their significance in molecular recognition.
Weak Interactions (van der Waals, π-π stacking)
In addition to hydrogen bonding, other weak intermolecular interactions play a crucial role in the solid-state structure and molecular recognition of this compound.
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other aromatic systems. nih.gov These interactions are a result of attractive noncovalent forces between the electron clouds of aromatic rings. nih.gov The geometry of these interactions can be parallel-displaced or T-shaped. nih.gov Computational studies on various aromatic heterocycles have shown that the strength and preferred geometry of π-π stacking are influenced by the substituents on the ring. nih.gov The presence of the electron-withdrawing difluoromethylsulfanyl group on the pyrazole ring of this compound would modulate the electron density of the ring, thereby influencing the nature and strength of its π-π stacking interactions with other aromatic moieties. nih.gov DFT calculations, particularly those including dispersion corrections, are essential for accurately modeling these interactions. nih.gov
| Interaction Type | Key Features for this compound |
| Hydrogen Bonding (CHF₂) | The CHF₂ group acts as a hydrogen bond donor. |
| π-π Stacking | The pyrazole ring can engage in stacking interactions, influenced by the -SCF₂H substituent. |
| van der Waals Forces | Contribute to the overall intermolecular cohesion, with significant contributions from the fluorinated substituent. |
Derivatization and Analog Development
Design Principles for Pyrazole-Based Scaffolds
The pyrazole (B372694) ring offers multiple positions for substitution (N1, C3, and C5), each providing a vector for modifying the molecule's steric and electronic profile. Strategic functionalization aims to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net
N1-Position: Alkylation, arylation, or acylation at the N1 position is a common strategy. This modification eliminates the hydrogen bond donor capability of the N1-H group but allows for the introduction of various functionalities that can occupy specific binding pockets in a biological target. mdpi.comorientjchem.org For example, Chan-Lam coupling can be used to introduce N-aryl moieties. nih.gov
C3 and C5-Positions: These positions are chemically distinct and can be functionalized to modulate the molecule's interaction with its environment. Introducing substituents at these positions can alter the shape of the molecule, introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups), and fine-tune electronic properties. nih.govmdpi.com Synthesis often begins with appropriately substituted 1,3-dicarbonyl precursors to control the substitution pattern at C3 and C5. nih.govresearchgate.net
C4-Position: While this position is occupied by the difluoromethylsulfanyl group in the parent compound, in broader pyrazole chemistry, modification at C4 can influence the electronic nature of the ring and is a key site for introducing diversity. sci-hub.se
The goal of these modifications is to systematically explore the chemical space around the core scaffold to identify derivatives with improved characteristics. nih.govnih.gov
The difluoromethylsulfanyl (-SCF2H) group is a critical pharmacophore that imparts unique properties to the molecule. It is often used as a bioisosteric replacement for other groups to enhance metabolic stability and modulate lipophilicity. mdpi.com Modifications of this group are a key strategy in analog design.
Oxidation State of Sulfur: The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) (-S(O)CF2H) or sulfone (-S(O)2CF2H). This transformation dramatically increases the polarity and hydrogen bond accepting capacity of the moiety, which can significantly alter solubility and binding interactions. nih.gov
Varying the Degree of Fluorination: The -SCF2H group is part of a continuum of fluorinated thioalkyl groups (-SCH3, -SCH2F, -SCF2H, -SCF3). Replacing the -SCF2H group with a trifluoromethylsulfanyl (-SCF3) or monofluoromethylsulfanyl (-SCH2F) group allows for the fine-tuning of lipophilicity and electronic effects. The trifluoromethyl group, for instance, is highly lipophilic and metabolically stable, while the difluoromethyl group has a more complex effect on lipophilicity due to its significant dipole moment. mdpi.comresearchgate.net
Bioisosteric Replacement: The -SCF2H group itself can be considered a bioisostere of other functional groups, such as a halogen or a small alkyl group. Its unique combination of steric bulk, lipophilicity, and electronic character makes it a valuable tool for optimizing molecular properties. mdpi.commdpi.com
Synthesis of Substituted Pyrazoles Bearing Difluoromethylsulfanyl Moieties
The synthesis of derivatives of 4-(difluoromethylsulfanyl)-1H-pyrazole can be achieved through two primary strategies: late-stage functionalization of the pre-formed pyrazole ring or de novo synthesis from precursors already containing the difluoromethylsulfanyl group.
One of the most common methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.net To synthesize derivatives of this compound, a key intermediate would be a 1,3-dielectrophile containing the -SCF2H moiety at the C2 position.
An alternative and often more flexible approach involves the introduction of the difluoromethylsulfanyl group onto an existing pyrazole scaffold. This can be accomplished via nucleophilic substitution, where a suitable leaving group at the C4 position of a pyrazole derivative is displaced by a difluoromethylthiolate anion (CF2HS⁻). evitachem.com Another method involves the [3+2] cycloaddition of a difluoromethyl-containing diazoalkane with an alkyne, a powerful method for creating fluorinated pyrazoles. sci-hub.se For instance, in situ generated difluoromethyldiazoalkane (CF2HCHN2) can react with electron-deficient alkynes to yield difluoromethyl-substituted pyrazoles. sci-hub.se
Microwave-assisted synthesis has also emerged as an efficient method for producing substituted pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
Structure-Property Relationship Studies in Pyrazole Derivatives
Understanding the relationship between the structure of a molecule and its physicochemical properties (Structure-Property Relationship, SPR) is fundamental to rational drug design. researchgate.netresearchgate.net For derivatives of this compound, these studies focus on how structural modifications influence electronic properties and lipophilicity, which in turn affect the molecule's behavior in biological systems.
The electronic character of the pyrazole ring and its substituents dictates the nature and strength of its interactions with biological targets. The pyrazole ring itself is considered an electron-withdrawing moiety. researchgate.net The difluoromethylsulfanyl group at the C4 position further enhances this effect due to the strong inductive electron-withdrawing nature of the two fluorine atoms.
| Position of Substitution | Substituent Type | Expected Impact on Electron Density of the Ring |
| C3 / C5 | Electron-Donating Group (e.g., -CH₃, -OCH₃) | Increases electron density |
| C3 / C5 | Electron-Withdrawing Group (e.g., -CN, -NO₂) | Decreases electron density |
| N1 | Aryl Group (e.g., -Ph) | Can be donating or withdrawing depending on its own substitution |
| C4 (-SCF₂H) | Oxidation to Sulfone (-SO₂CF₂H) | Significantly decreases electron density |
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine atoms has a complex and context-dependent effect on this property. nih.govnih.gov
| Compound | Thioalkyl Group | Calculated logP (cLogP) | Oxidation State |
| 4-(methylsulfanyl)-1H-pyrazole | -SCH₃ | 1.15 | Thioether |
| This compound | -SCF₂H | 1.48 | Thioether |
| 4-(trifluoromethylsulfanyl)-1H-pyrazole | -SCF₃ | 2.13 | Thioether |
| 4-(difluoromethylsulfinyl)-1H-pyrazole | -S(O)CF₂H | -0.15 | Sulfoxide |
| 4-(difluoromethylsulfonyl)-1H-pyrazole | -S(O)₂CF₂H | 0.12 | Sulfone |
cLogP values are estimations and serve for comparative purposes to illustrate the impact of fluorine substitution and sulfur oxidation on lipophilicity. Actual experimental values may vary.
This ability to modulate electronic character and lipophilicity through targeted derivatization makes the this compound scaffold a versatile template for developing new chemical entities with tailored properties.
Combinatorial and High-Throughput Synthesis of Analog Libraries
Combinatorial chemistry and high-throughput synthesis are cornerstone strategies in modern medicinal chemistry and agrochemical research, enabling the rapid generation of large, structurally diverse libraries of molecules for screening. nih.govresearchgate.net These approaches are particularly valuable for exploring the structure-activity relationships (SAR) of a promising scaffold, such as this compound. By systematically modifying the core structure, researchers can efficiently identify analogs with improved potency, selectivity, and pharmacokinetic properties.
The synthesis of analog libraries based on the this compound core typically leverages parallel synthesis techniques. In this approach, a common intermediate is dispensed into an array of reaction vessels, such as a 96-well plate. Subsequently, a diverse set of building blocks is added to each well, allowing for the simultaneous synthesis of a large number of distinct final compounds under similar reaction conditions.
A primary point of diversification on the this compound scaffold is the unsubstituted nitrogen atom (N1) of the pyrazole ring. The acidic N-H proton can be readily removed by a base, and the resulting pyrazolide anion can react with a variety of electrophiles. This allows for the introduction of a wide range of substituents at the N1 position, significantly expanding the chemical space around the core structure.
A representative high-throughput synthesis campaign would involve the N-alkylation or N-arylation of the this compound core. For example, the core scaffold can be treated with a base like sodium hydride or cesium carbonate in a suitable solvent (e.g., dimethylformamide or acetonitrile) within each well of a microtiter plate. Following this deprotonation step, a library of diverse electrophiles, such as alkyl halides, benzyl (B1604629) halides, or propargyl bromides, is added to the individual wells. The reactions are typically driven to completion with heating, and the resulting library of N1-substituted analogs is then purified using high-throughput techniques like mass-directed preparative HPLC.
The table below illustrates a subset of a potential analog library generated from the this compound scaffold using a parallel synthesis approach focused on N1-alkylation.
Table 1: Representative Library of N1-Substituted this compound Analogs
| Building Block (Electrophile) | Structure of Building Block | Resulting Analog Identifier | Structure of Final Analog |
|---|---|---|---|
| Benzyl bromide | ![]() |
L1-A01 | ![]() |
| 4-Fluorobenzyl chloride | ![]() |
L1-A02 | ![]() |
| Ethyl bromoacetate | ![]() |
L1-A03 | ![]() |
| Propargyl bromide | ![]() |
L1-A04 | ![]() |
This strategy allows for the creation of hundreds or thousands of derivatives in a time- and resource-efficient manner. The resulting libraries can then be directly submitted for biological screening, accelerating the pace of discovery programs in pharmaceuticals and agrochemicals. evitachem.com More advanced techniques, such as flow chemistry, can further enhance the efficiency and safety of synthesizing such libraries, particularly when dealing with hazardous reagents or intermediates. mdpi.com
Advanced Applications in Chemical Design
Application as Molecular Building Blocks in Complex Synthesis
4-(difluoromethylsulfanyl)-1H-pyrazole is a valuable precursor in the multi-step synthesis of elaborate molecular architectures, particularly in the fields of agrochemicals and pharmaceuticals. evitachem.com The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous bioactive compounds. nih.gov The addition of the difluoromethylsulfanyl group at the C4 position provides a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability, making it an attractive moiety for drug design. researchgate.net
The synthesis of complex molecules utilizing this building block often involves initial functionalization of the pyrazole ring, for instance, at the N1 position, followed by further elaborations. The presence of the -SCF2H group can influence the reactivity and regioselectivity of these subsequent reactions. evitachem.com While specific, publicly documented multi-step syntheses starting from this compound are not extensively available, its structural similarity to key intermediates in the synthesis of modern fungicides, such as those targeting succinate (B1194679) dehydrogenase (SDH), suggests its utility. googleapis.comgoogle.com For instance, the structurally related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial component of several commercial fungicides. googleapis.comgoogle.com This indicates the importance of the difluoromethyl-pyrazole scaffold in constructing potent and effective agrochemicals.
The general synthetic utility of this compound is highlighted by its commercial availability, which facilitates its use in discovery and development programs without the need for bespoke synthesis of the core structure. evitachem.com Synthetic routes to this compound itself typically involve the introduction of the difluoromethylsulfanyl group onto a pre-formed pyrazole ring. evitachem.com
Integration into Advanced Molecular Scaffolds for Chemical Probe Development
Chemical probes are essential tools for elucidating biological pathways and validating novel drug targets. googleapis.com The pyrazole scaffold is a privileged structure in the design of such probes due to its versatile chemistry and common presence in bioactive molecules. nih.govnih.gov The integration of this compound into more complex molecular scaffolds allows for the development of highly specific and potent chemical probes.
These probes can be designed to interact with a variety of biological targets, including enzymes and receptors. evitachem.comresearchgate.net The unique electronic and steric properties of the difluoromethylsulfanyl group can be exploited to fine-tune the interaction of the probe with its target protein. While specific examples of chemical probes derived directly from this compound are not widely reported in academic literature, the general principles of chemical probe design strongly support its potential in this area. nih.gov
The introduction of a difluoromethyl group can significantly impact the binding affinity and selectivity of a ligand for its target protein. researchgate.net The -CF2H group can participate in hydrogen bonding interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. This interaction can lead to a more stable ligand-protein complex and, consequently, higher binding affinity.
Furthermore, the steric and electronic properties of the difluoromethyl group can influence the selectivity of a compound for a particular target over other, structurally related proteins. By occupying a specific region of the binding site, the -CF2H group can favor binding to the intended target while sterically hindering interaction with off-targets. Structure-activity relationship (SAR) studies on related fluorinated pyrazoles have demonstrated the profound impact of fluorine substitution on biological activity. nih.govnih.gov For example, the positioning of fluorine atoms on a phenyl ring attached to a pyrazole core has been shown to dramatically alter the anti-biofilm activity of the compounds. nih.gov
The following table presents hypothetical data based on SAR studies of analogous compounds to illustrate how the difluoromethylsulfanyl group might modulate target binding.
| Compound | Modification | Target Binding Affinity (IC50, nM) | Selectivity vs. Off-Target (Fold) |
|---|---|---|---|
| Parent Compound | -H | 500 | 10 |
| Analog A | -SCH3 | 250 | 25 |
| This compound Derivative | -SCF2H | 50 | 150 |
| Analog B | -OCF2H | 75 | 120 |
Disclaimer: The data in this table is illustrative and based on general principles of medicinal chemistry. Specific experimental data for this compound derivatives may vary.
A significant challenge in drug discovery is ensuring that a potential drug candidate has sufficient metabolic stability to be effective in the body. Fluorination is a widely employed strategy to enhance metabolic stability by blocking sites of oxidative metabolism. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s.
The table below provides a representative comparison of the metabolic stability of a hypothetical parent compound with its fluorinated analogs.
| Compound | Relevant Moiety | In Vitro Half-life (t1/2, min) in Human Liver Microsomes |
|---|---|---|
| Parent Compound | -S-CH3 | 15 |
| This compound Analog | -S-CF2H | 90 |
| Analog C | -S-CF3 | 120 |
Disclaimer: The data presented here is for illustrative purposes to demonstrate the principle of metabolic stability enhancement through fluorination and does not represent experimentally determined values for specific this compound derivatives.
Exploration in Materials Science and Organic Electronics
The unique electronic properties of fluorinated organic molecules have led to their exploration in materials science, particularly in the field of organic electronics. The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule, which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
While the direct application of this compound in materials science is not yet well-documented, the broader class of fluorinated pyrazoles has shown promise. For instance, trifluoromethyl-substituted pyrazoloquinolines have been investigated as materials for photovoltaic and electroluminescent applications. The electronic properties of these materials can be tuned by the number and position of the fluorine-containing groups.
The difluoromethylsulfanyl group, with its combination of a sulfur atom and a difluoromethyl group, could impart interesting electronic and self-assembly properties to materials incorporating this moiety. The potential for intermolecular interactions involving the sulfur atom and the hydrogen-bond donating capability of the -CF2H group could lead to ordered solid-state structures, which are often desirable for efficient charge transport in organic electronic devices. Further research is needed to explore the potential of this compound and its derivatives in this exciting and rapidly developing field.
Future Research Directions
Development of Novel and Greener Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research in the synthesis of 4-(difluoromethylsulfanyl)-1H-pyrazole will likely focus on the development of greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric reagents.
Key areas for future investigation include:
Catalytic Approaches: The development of catalytic systems, particularly those based on earth-abundant metals, for the introduction of the difluoromethylsulfanyl group onto the pyrazole (B372694) ring would be a significant advancement. This could involve exploring novel catalytic cycles that offer high atom economy and selectivity.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, leading to improved yields and purity while minimizing the risks associated with handling potentially hazardous intermediates.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, could significantly reduce the environmental footprint of the synthesis. nih.gov The choice of solvent can also influence the reaction kinetics and selectivity, offering another dimension for process optimization.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles. nih.gov Exploring their application in the synthesis of this compound could lead to more efficient and sustainable processes.
By focusing on these green chemistry principles, researchers can develop synthetic pathways that are not only more efficient but also more aligned with the principles of sustainable development.
Deeper Understanding of Reactivity and Reaction Mechanisms
A thorough understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective utilization in the synthesis of more complex molecules. The interplay between the pyrazole ring and the electron-withdrawing difluoromethylsulfanyl group governs its chemical behavior.
Future research in this area should aim to:
Elucidate Tautomeric Equilibria: Like many pyrazoles, this compound can exist in different tautomeric forms. nih.gov A detailed investigation into the factors influencing this equilibrium, such as solvent polarity and temperature, is essential for predicting and controlling its reactivity in various chemical transformations.
Quantify Electronic Effects: The difluoromethylsulfanyl group exerts a significant electronic influence on the pyrazole ring. nih.gov Detailed mechanistic studies, including kinetic experiments and computational analysis, can provide a quantitative understanding of how this group affects the rates and regioselectivity of electrophilic and nucleophilic substitution reactions.
Investigate Reaction Pathways: A comprehensive exploration of the reaction pathways for various transformations, such as metal-catalyzed cross-coupling reactions, cycloadditions, and functional group interconversions, will expand the synthetic utility of this compound. This includes the identification of key intermediates and transition states to build a predictive model of its reactivity.
A deeper mechanistic understanding will empower chemists to design more efficient and selective synthetic strategies, unlocking the full potential of this compound as a versatile building block.
Advanced Computational Modeling for Predictive Design
In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules. Advanced computational modeling can provide valuable insights into the properties and reactivity of this compound, guiding experimental efforts and accelerating the discovery process.
Future computational studies should focus on:
Predictive Property Modeling: Utilizing methods such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling to predict a range of physicochemical and biological properties of this compound and its derivatives. nih.govclemson.edu This can aid in the rational design of new compounds with desired characteristics.
Reaction Mechanism Simulation: Employing computational tools to model reaction mechanisms and predict reaction outcomes. rsc.org This can help in understanding the role of catalysts, solvents, and substituents on the reactivity and selectivity of chemical transformations involving this pyrazole derivative.
Virtual Screening and Drug Design: For applications in medicinal chemistry, computational docking and molecular dynamics simulations can be used to predict the binding affinity of this compound-based compounds to biological targets. nih.gov This can facilitate the design of new drug candidates with improved efficacy and selectivity.
The synergy between computational modeling and experimental work will be crucial for the efficient and targeted development of new applications for this compound.
Exploration of New Chemical Space via Derivatization
The derivatization of the this compound core is a key strategy for exploring new chemical space and discovering novel compounds with unique properties and applications. The pyrazole ring offers multiple sites for functionalization, allowing for the creation of a diverse library of derivatives.
Future research in this direction should involve:
Systematic Functionalization: A systematic investigation of the functionalization at different positions of the pyrazole ring (N1, C3, and C5) will lead to a wide array of new chemical entities. This can be achieved through various synthetic methodologies, including N-alkylation, N-arylation, and C-H activation/functionalization.
Synthesis of Fused Systems: The construction of fused heterocyclic systems incorporating the this compound moiety can lead to the discovery of compounds with novel three-dimensional structures and potentially enhanced biological activities.
Combinatorial Chemistry Approaches: The use of combinatorial chemistry techniques can accelerate the synthesis of large libraries of derivatives, enabling high-throughput screening for desired properties in areas such as medicinal chemistry and materials science. nih.gov
Q & A
Q. What are the common synthetic routes for 4-(difluoromethylsulfanyl)-1H-pyrazole derivatives?
The synthesis typically involves cyclocondensation reactions or substitution strategies. For example, vicinal diaryl-substituted pyrazoles are synthesized using a two-step procedure: (i) condensation of β-keto esters with hydrazines to form pyrazole cores, followed by (ii) introduction of substituents via nucleophilic substitution or coupling reactions. Purification often employs flash chromatography with solvent systems like ethyl acetate/petroleum ether (e.g., 1:1 or 3:7 ratios), yielding solids with high purity (88–95%) .
Q. What spectroscopic techniques confirm the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and tautomeric forms. Mass spectrometry (MS) via electrospray ionization (ESI) confirms molecular weights. For example, pyrazole derivatives with methoxy or trifluoromethoxy substituents show distinct aromatic proton signals at δ 6.8–7.5 ppm in ¹H-NMR and molecular ions matching theoretical masses .
Q. How is tautomerism addressed during structural characterization of pyrazole derivatives?
X-ray crystallography resolves tautomeric forms by revealing proton positions. For instance, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5-one crystallizes in the keto form despite being synthesized as the enol tautomer, highlighting the role of crystallization conditions in stabilizing specific tautomers .
Advanced Research Questions
Q. How does the difluoromethylsulfanyl group influence electronic properties and reactivity?
The electron-withdrawing nature of the difluoromethylsulfanyl group decreases electron density at the pyrazole core, enhancing electrophilic substitution reactivity. Computational studies (e.g., density functional theory, DFT) can predict charge distribution and frontier molecular orbitals, guiding synthetic modifications for targeted bioactivity .
Q. What strategies optimize bioactivity via structure-activity relationship (SAR) studies?
Systematic variation of substituents (e.g., aryl, alkyl, halogen) at positions 1, 3, and 4 of the pyrazole core is key. For COX-2 inhibitors like celecoxib analogs, introducing sulfonamide groups at position 1 and trifluoromethyl groups at position 3 improved selectivity. Biological assays (e.g., enzyme inhibition, antimicrobial testing) validate SAR hypotheses .
Q. How are pharmacokinetic properties assessed for pyrazole derivatives?
In vitro assays include plasma protein binding, metabolic stability (using liver microsomes), and permeability (Caco-2 cells). In vivo studies in rodent models evaluate half-life and bioavailability. For example, substituents like methyl or methoxy groups can reduce metabolic clearance by blocking cytochrome P450 oxidation .
Q. What computational methods predict stability and reactivity?
DFT calculations model tautomeric equilibria and transition states. Molecular docking simulations assess binding affinities to target proteins (e.g., COX-2, p38 kinase). For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, computational results aligned with experimental IR and NMR data, validating predictive accuracy .
Methodological Considerations
Q. How are high yields achieved in pyrazole synthesis?
Optimize reaction conditions (temperature, solvent polarity, catalyst). For example, using DMF-DMA (N,N-dimethylformamide dimethyl acetal) in cyclocondensation improves yields to >90%. Flash chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) ensures purity .
Q. What purification techniques resolve synthetic byproducts?
Recrystallization from methanol or ethanol is effective for solids. For oily intermediates, silica gel chromatography with hexane/ethyl acetate mixtures separates regioisomers. High-performance liquid chromatography (HPLC) resolves enantiomers in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








